molecular formula C9H11IN2O4 B12611851 1-(4,5-Dihydroxypent-2-en-1-yl)-5-iodopyrimidine-2,4(1H,3H)-dione CAS No. 648881-77-0

1-(4,5-Dihydroxypent-2-en-1-yl)-5-iodopyrimidine-2,4(1H,3H)-dione

Cat. No.: B12611851
CAS No.: 648881-77-0
M. Wt: 338.10 g/mol
InChI Key: RGBBOUNLQAJYOW-UHFFFAOYSA-N
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Description

1-(4,5-Dihydroxypent-2-en-1-yl)-5-iodopyrimidine-2,4(1H,3H)-dione is a synthetic organic compound that belongs to the class of pyrimidine derivatives. Pyrimidine derivatives are known for their wide range of biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4,5-Dihydroxypent-2-en-1-yl)-5-iodopyrimidine-2,4(1H,3H)-dione typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as pyrimidine and iodinated precursors.

    Reaction Conditions: The reaction conditions may include specific temperatures, solvents, and catalysts to facilitate the formation of the desired compound.

    Purification: The final product is purified using techniques such as recrystallization or chromatography.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Continuous flow reactors and automated systems may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

1-(4,5-Dihydroxypent-2-en-1-yl)-5-iodopyrimidine-2,4(1H,3H)-dione can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized to form different oxidation states.

    Reduction: Reduction reactions can lead to the formation of reduced derivatives.

    Substitution: Substitution reactions may involve the replacement of the iodine atom with other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines). Reaction conditions such as temperature, pH, and solvent choice play a crucial role in determining the outcome of these reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions may produce various substituted pyrimidine compounds.

Scientific Research Applications

1-(4,5-Dihydroxypent-2-en-1-yl)-5-iodopyrimidine-2,4(1H,3H)-dione has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic applications in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(4,5-Dihydroxypent-2-en-1-yl)-5-iodopyrimidine-2,4(1H,3H)-dione involves its interaction with specific molecular targets and pathways. These may include:

    Molecular Targets: Enzymes, receptors, or nucleic acids that the compound binds to or modulates.

    Pathways Involved: Biological pathways that are affected by the compound, leading to its observed effects.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 1-(4,5-Dihydroxypent-2-en-1-yl)-5-iodopyrimidine-2,4(1H,3H)-dione include other pyrimidine derivatives with different substituents.

Comparison

Compared to other pyrimidine derivatives, this compound may exhibit unique properties due to the presence of the iodinated and dihydroxypent-2-en-1-yl groups

Properties

CAS No.

648881-77-0

Molecular Formula

C9H11IN2O4

Molecular Weight

338.10 g/mol

IUPAC Name

1-(4,5-dihydroxypent-2-enyl)-5-iodopyrimidine-2,4-dione

InChI

InChI=1S/C9H11IN2O4/c10-7-4-12(9(16)11-8(7)15)3-1-2-6(14)5-13/h1-2,4,6,13-14H,3,5H2,(H,11,15,16)

InChI Key

RGBBOUNLQAJYOW-UHFFFAOYSA-N

Canonical SMILES

C1=C(C(=O)NC(=O)N1CC=CC(CO)O)I

Origin of Product

United States

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